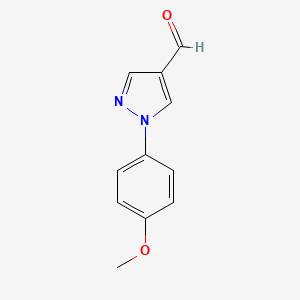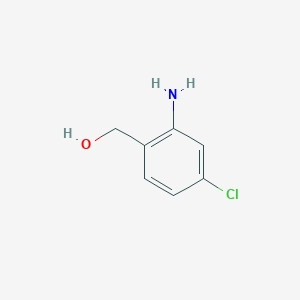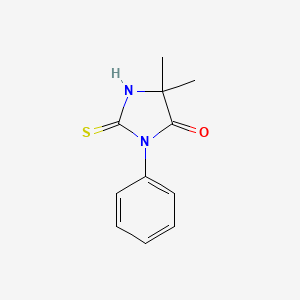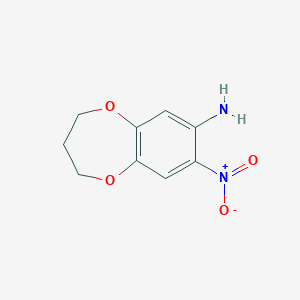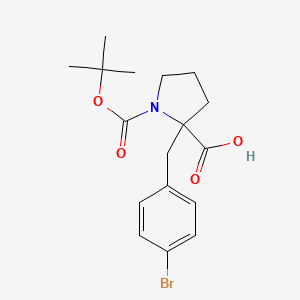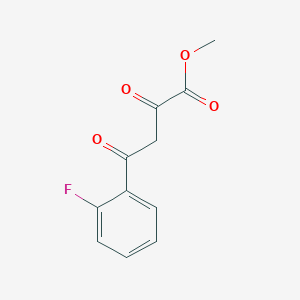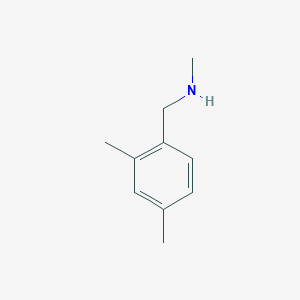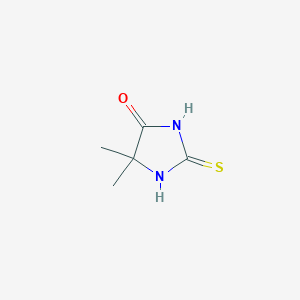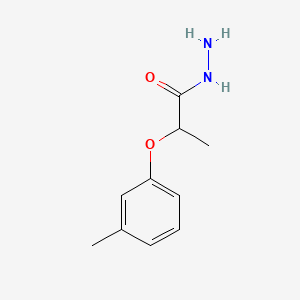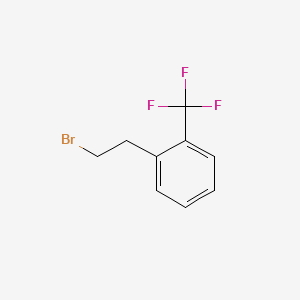
Sodium chloropalladate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium chloropalladate, also known as Sodium tetrachloropalladate(II), is an inorganic compound with the chemical formula Na2PdCl4 . It appears as a brown or brown-green powder .
Synthesis Analysis
Sodium tetrachloropalladate and similar alkali metal salts can be prepared by reacting palladium(II) chloride with the appropriate alkali metal chloride in aqueous solution . Palladium(II) chloride is insoluble in water, whereas the product dissolves .Molecular Structure Analysis
The molecular formula of this compound is Cl4NaPd . The compound crystallizes from water as a trihydrate (Na2PdCl4·3H2O), which is the commercially available form .Chemical Reactions Analysis
This compound can undergo various reactions. For instance, it has been shown to be involved in the isomerization of olefins . Chloropalladate solutions are standard intermediates in palladium refining .Physical And Chemical Properties Analysis
This compound has a molar mass of 271.21 and a density of 2.52 at 20℃ . It is soluble in water . The compound is sensitive and hygroscopic, and it should be stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Complex Formation
Sodium chloropalladate is involved in intricate chemical reactions, particularly in the formation of σ-bonded complexes. A study by Kasahara, Tanaka, and Izumi (1969) demonstrated the reaction of sodium tetrachloropalladate(II) with 2-vinylpyridine, resulting in the formation of various dipalladium(II) complexes. These complexes, characterized by covalent metal-carbon bonding, highlight the compound's role in facilitating unique chemical synthesis and complex formation processes, contributing significantly to the field of coordination chemistry and material science (Kasahara, Tanaka, & Izumi, 1969).
Allergic Reactions and Testing
The accuracy of patch testing for palladium allergy is crucial for diagnosing and managing allergic reactions. Thyssen, Menné, and Johansen (2011) discussed the potential underestimation of palladium allergy prevalence due to the use of inadequate test allergens. They suggested that sodium tetrachloropalladate may be superior to palladium dichloride for patch testing, indicating the importance of selecting the appropriate compound for accurate diagnosis and research in dermatology and allergology (Thyssen, Menné, & Johansen, 2011).
Environmental and Safety Considerations
Research into the environmental and safety implications of chemicals like this compound is essential for their responsible use. Karlsson and Cornell (2016) reviewed the selectivity between oxygen and chlorine evolution in processes like chlor-alkali and chlorate production, where this compound might play a role. Understanding these processes is vital for improving energy efficiencies and minimizing unwanted by-products, contributing to safer and more sustainable industrial practices (Karlsson & Cornell, 2016).
Safety and Hazards
Sodium chloropalladate is an irritant and poses risks to eyes and skin . Safety measures include not breathing in the dust, avoiding contact with skin and eyes, and wearing suitable gloves and eye/face protection . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .
Zukünftige Richtungen
Sodium chloropalladate has potential applications in various fields. For instance, it has been used in a promising process for the recovery of precious metals using supercritical carbon dioxide and CO2-soluble complexing polymers for palladium extraction from supported catalysts . This sustainable process could be a part of a circular economy process around palladium, which is essential for both economic and environmental reasons .
Wirkmechanismus
Target of Action
Sodium chloropalladate, also known as Sodium hexachloropalladate (IV), is primarily used as a catalyst in chemical reactions . Its primary targets are organic compounds, particularly olefins .
Mode of Action
The compound interacts with its targets through a process known as isomerization . This involves the stepwise movement of hydrogen atoms from one carbon atom to its nearest neighbor . This interaction leads to changes in the structure of the target molecule .
Biochemical Pathways
It’s known that the compound plays a role in the isomerization of olefins . This process can lead to significant changes in the properties of the target molecules, affecting their reactivity and other characteristics .
Result of Action
The primary result of this compound’s action is the isomerization of olefins . This can lead to the creation of new compounds with different properties, which can be useful in various chemical reactions .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically used in aqueous solutions . Changes in temperature, pH, and the presence of other substances can potentially affect its catalytic activity .
Biochemische Analyse
Biochemical Properties
Sodium chloropalladate plays a significant role in biochemical reactions, particularly in the field of catalysis. It interacts with various enzymes, proteins, and other biomolecules, facilitating catalytic processes. One notable interaction is with phosphines, where this compound reacts to form phosphine complexes of palladium . These complexes are essential in catalyzing organic reactions, such as hydrogenation and carbon-carbon coupling reactions. The nature of these interactions involves the coordination of palladium with the phosphine ligands, leading to the formation of stable complexes that enhance the catalytic activity.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to exhibit catalase-like activity, which involves the degradation of hydrogen peroxide within cells . This activity is crucial for maintaining cellular redox balance and preventing oxidative stress. Additionally, this compound can interact with cellular proteins and enzymes, modulating their activity and influencing cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, it has been shown to catalyze the isomerization of olefins by facilitating the stepwise movement of hydrogen atoms from one carbon atom to its nearest neighbor . This process involves the coordination of palladium with the substrate, enabling the rearrangement of molecular structures. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to changes in its catalytic activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce cellular stress and alter cellular functions over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance catalytic processes and improve cellular functions. At high doses, it can exhibit toxic or adverse effects. Studies have shown that high doses of this compound can lead to oxidative stress, cellular damage, and toxicity in animal models . It is essential to determine the appropriate dosage to balance its beneficial catalytic effects with potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to redox reactions and catalysis. It interacts with enzymes such as catalase, facilitating the breakdown of hydrogen peroxide into water and oxygen . This interaction is crucial for maintaining cellular redox balance and preventing oxidative damage. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. This compound can be transported across cellular membranes and distributed to various cellular compartments. It interacts with transporters and binding proteins that facilitate its localization and accumulation within specific tissues . The distribution of this compound within cells can influence its catalytic activity and overall biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound can localize to the mitochondria, where it participates in redox reactions and influences mitochondrial function. The subcellular localization of this compound is essential for its role in catalysis and cellular metabolism.
Eigenschaften
IUPAC Name |
disodium;hexachloropalladium(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.2Na.Pd/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKPXZVAWLYQAF-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].[Na+].Cl[Pd-2](Cl)(Cl)(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6Na2Pd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the role of sodium chloropalladate in organic synthesis, particularly involving alkenes?
A1: this compound(II) functions as a catalyst in various organic reactions. Research shows its ability to induce olefin isomerization []. This process involves the stepwise movement of hydrogen atoms on the alkene, leading to the formation of different olefin isomers. [] demonstrated this mechanism by analyzing the isomerization products of selectively deuterium-labeled olefins using techniques like vapor phase chromatography and NMR. Additionally, this compound(II) is a key component in the palladium-catalyzed phenylation of alkenes using sodium tetraphenylborate [].
Q2: How does this compound(II) interact with allyl chloride in the presence of other reagents like carbon monoxide and primary amines?
A2: this compound(II) facilitates the simultaneous formation of isocyanates and π-allylpalladium chloride from a reaction mixture containing allyl chloride, a primary amine, and carbon monoxide []. While the specific mechanism is not detailed in the abstract, this reaction highlights the versatile reactivity of this compound(II) in multi-component organic synthesis.
Q3: Are there any studies on the potential environmental impacts of using this compound?
A3: One study investigated the formation of fine solid particles from aqueous this compound solutions upon exposure to gamma-ray irradiation []. While this research doesn't directly address environmental impacts, it explores the behavior of this compound under specific conditions, which could be relevant for understanding its fate and potential environmental effects after use in various applications.
Q4: Beyond olefin isomerization, are there other examples of this compound's use as a catalyst in organic reactions?
A4: this compound exhibits catalytic activity in reactions beyond olefin isomerization. For example, it can catalyze the carbonylation of sodium tetraphenylborate in the presence of carbon monoxide, yielding benzophenone and methyl benzoate []. This reaction highlights this compound's utility in incorporating carbon monoxide into organic molecules, a valuable transformation in synthetic chemistry.
Q5: Does the reaction of this compound(II) with unsaturated ketones lead to different outcomes compared to simple alkenes?
A5: Yes, research indicates a distinct behavior when this compound(II) reacts with unsaturated ketones. For instance, with 1-hexen-5-one, it forms a π-allyl complex, ([MeCH=CH=CHC(O)Me]PdCl) []. This complex readily undergoes typical bridge-cleavage reactions with ligands like pyridine and triphenylphosphine. This contrasts with the reaction of this compound(II) with simple alkenes, where olefin isomerization is observed. This difference highlights the influence of functional groups on the reactivity of substrates towards this compound(II).
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

